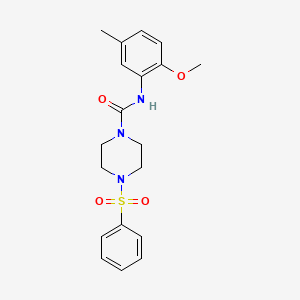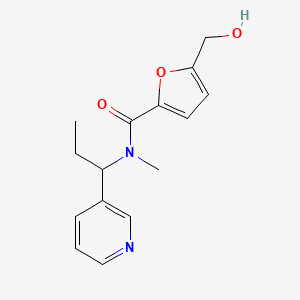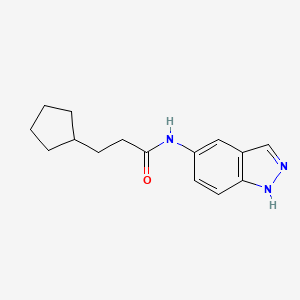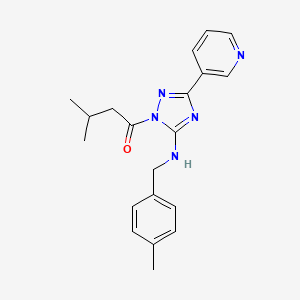
N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, also known as PMSF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases and has been used to study the structure and function of various enzymes. In
Mecanismo De Acción
N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is a potent inhibitor of serine proteases. It works by irreversibly binding to the active site of the enzyme, preventing substrate binding and catalytic activity. N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is a suicide inhibitor, meaning that it forms a covalent bond with the enzyme, leading to its inactivation.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide can inhibit the activity of proteases in cell lysates, leading to a decrease in protein degradation. N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has also been shown to inhibit the coagulation cascade, leading to a decrease in blood clotting. However, N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has not been shown to have any significant physiological effects in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is a widely used serine protease inhibitor due to its high potency and specificity. It is also relatively easy to synthesize and has a long shelf life. However, N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has some limitations for lab experiments. It is a relatively expensive reagent and can be toxic in high concentrations. N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is also not effective against all proteases, and some enzymes may be resistant to its inhibitory effects.
Direcciones Futuras
There are several future directions for the use of N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide in scientific research. One potential area of research is the development of new and more potent serine protease inhibitors. Another area of research is the use of N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide in the study of protein degradation pathways, such as the ubiquitin-proteasome system. Additionally, N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide could be used in the development of new therapies for diseases such as cancer and thrombosis.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is a potent serine protease inhibitor that has been widely used in scientific research. It is synthesized by reacting 4-(phenylsulfonyl)-1-piperazinecarboxamide with 2-methoxy-5-methylphenol in the presence of an acid catalyst. N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been shown to have a number of scientific research applications, including the study of enzyme structure and function. It works by irreversibly binding to the active site of the enzyme, preventing substrate binding and catalytic activity. N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is synthesized by reacting 4-(phenylsulfonyl)-1-piperazinecarboxamide with 2-methoxy-5-methylphenol in the presence of an acid catalyst. The reaction yields N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide as a white solid with a high purity.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit proteases in cell lysates and in vitro assays. N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been shown to inhibit a wide range of proteases, including trypsin, chymotrypsin, and thrombin. It has also been used to study the structure and function of various enzymes, such as the proteasome and the coagulation cascade.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-15-8-9-18(26-2)17(14-15)20-19(23)21-10-12-22(13-11-21)27(24,25)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCNLTDMSYFPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5486168.png)
![4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5486173.png)


![N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]phenylalanine](/img/structure/B5486186.png)
![4-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B5486189.png)
![3-methyl-1-{1-[(6-thiomorpholin-4-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one](/img/structure/B5486197.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5486201.png)
![ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate](/img/structure/B5486206.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5486213.png)

![ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate](/img/structure/B5486234.png)
![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5486241.png)
![3-allyl-5-{2-[2-(2-allylphenoxy)ethoxy]-5-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5486250.png)